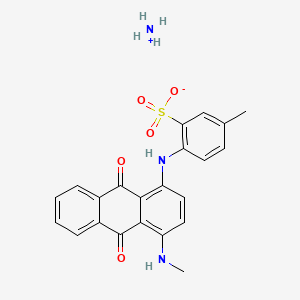
Ammonium 4-((9,10-dihydro-4-(methylamino)-9,10-dioxoanthryl)amino)toluene-3-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 4-((9,10-dihydro-4-(methylamino)-9,10-dioxoanthryl)amino)toluene-3-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles and cosmetics. The compound belongs to the anthraquinone class of dyes, which are known for their stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 4-((9,10-dihydro-4-(methylamino)-9,10-dioxoanthryl)amino)toluene-3-sulphonate typically involves the reaction of 9,10-anthraquinone with methylamine under controlled conditions. The process includes several steps:
Nitration: The initial step involves the nitration of anthraquinone to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst.
Sulfonation: The amino-anthraquinone derivative is sulfonated using sulfuric acid to introduce sulfonic acid groups.
Ammoniation: Finally, the sulfonated product is treated with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium 4-((9,10-dihydro-4-(methylamino)-9,10-dioxoanthryl)amino)toluene-3-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Ammonium 4-((9,10-dihydro-4-(methylamino)-9,10-dioxoanthryl)amino)toluene-3-sulphonate has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Widely used in the textile industry for dyeing fabrics and in the cosmetic industry for hair dyes and other products.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb light and transfer energy. In photodynamic therapy, for example, it generates reactive oxygen species upon light activation, which can induce cell death in cancer cells. The molecular targets include cellular membranes and DNA, leading to oxidative damage and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Acid Violet 43: Another anthraquinone dye with similar applications in cosmetics and textiles.
Disperse Violet 1: Used in textile dyeing with comparable color properties.
Reactive Blue 19: A reactive dye used in the textile industry with similar stability and color intensity.
Uniqueness
Ammonium 4-((9,10-dihydro-4-(methylamino)-9,10-dioxoanthryl)amino)toluene-3-sulphonate is unique due to its specific molecular structure, which provides distinct absorption properties and stability. Its ability to form stable ammonium salts enhances its solubility and application range compared to other dyes.
Propiedades
Número CAS |
83006-62-6 |
|---|---|
Fórmula molecular |
C22H21N3O5S |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
azanium;5-methyl-2-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C22H18N2O5S.H3N/c1-12-7-8-15(18(11-12)30(27,28)29)24-17-10-9-16(23-2)19-20(17)22(26)14-6-4-3-5-13(14)21(19)25;/h3-11,23-24H,1-2H3,(H,27,28,29);1H3 |
Clave InChI |
OWLQUTKWFDQXHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



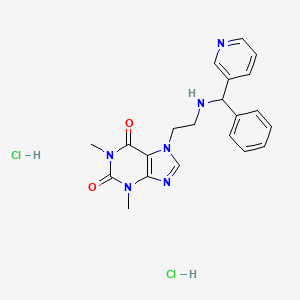


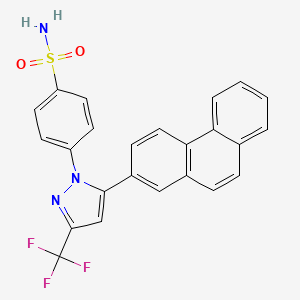

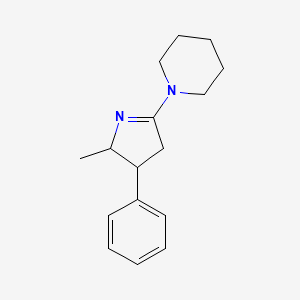
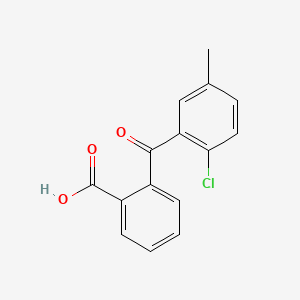

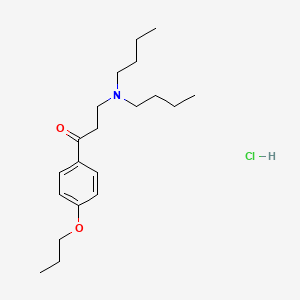


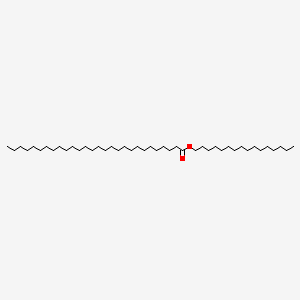
![Benzyl 1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate](/img/structure/B12699087.png)
